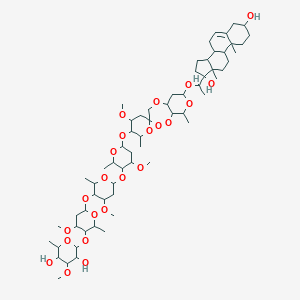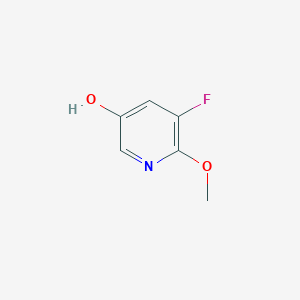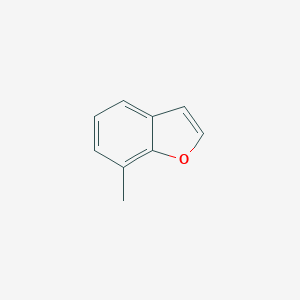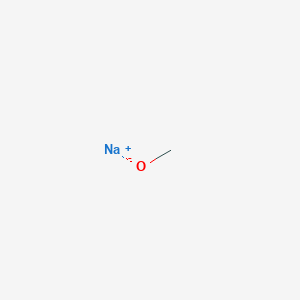
メトキシドナトリウム
概要
説明
Sodium methoxide, also known as sodium methylate, is the simplest sodium alkoxide with the chemical formula CH₃ONa. It is a white solid formed by the deprotonation of methanol. Sodium methoxide is widely used as a reagent in both industrial and laboratory settings due to its strong basicity and nucleophilicity .
科学的研究の応用
Sodium methoxide has a wide range of applications in scientific research:
作用機序
Target of Action
Sodium methoxide, with the formula CH3ONa, is a white solid formed by the deprotonation of methanol . It is a widely used reagent in industry and the laboratory, and it is also a dangerously caustic base . Its primary targets are organic compounds, particularly those containing halogens, esters, and triglycerides .
Mode of Action
Sodium methoxide acts as a base and a nucleophile in its interactions with its targets . As a base, it is employed in dehydrohalogenations and various condensations . As a nucleophile, it is used for the production of methyl ethers . In the presence of a palladium catalyst in DMF, it reacts with aryl halides to afford arenes .
Biochemical Pathways
Sodium methoxide is involved in several biochemical pathways. It is used as an initiator of anionic addition polymerization with ethylene oxide, forming a polyether with high molecular weight . It is also used in the transesterification of triglycerides with methanol in the production of biodiesel . This process involves four consecutive and reversible reactions, with diglycerides and monoglycerides as intermediates .
Pharmacokinetics
It is a solid at room temperature and reacts with water to produce methanol and sodium hydroxide . Therefore, its bioavailability would be influenced by these properties.
Result of Action
The result of sodium methoxide’s action depends on the specific reaction it is involved in. For example, in the production of biodiesel, it acts as a catalyst for the transesterification reaction, resulting in the formation of fatty acid methyl esters (FAMEs) and glycerol . In organic synthesis, it can lead to the formation of a wide variety of compounds, including pharmaceuticals and agrichemicals .
Action Environment
The action of sodium methoxide is influenced by environmental factors such as temperature, solvent, and the presence of water. The reaction of sodium with methanol to form sodium methoxide is exothermic and can lead to ignition . The structure and basicity of sodium methoxide in solution depend on the solvent . It is a significantly stronger base in DMSO where it is more fully ionized and free of hydrogen bonding . The solid hydrolyzes in water to give methanol and sodium hydroxide . Therefore, it should be stored under inert gas and in a dry and well-ventilated place .
生化学分析
Biochemical Properties
Sodium methoxide is a routinely used base in organic chemistry, applicable to the synthesis of numerous compounds ranging from pharmaceuticals to agrichemicals . As a base, it is employed in dehydrohalogenations and various condensations . It is also a nucleophile for the production of methyl ethers .
Cellular Effects
It is known that Sodium methoxide is a dangerously caustic base , which suggests that it could have significant effects on cellular processes, particularly if it alters the pH balance within cells.
Molecular Mechanism
Sodium methoxide is prepared by treating methanol with sodium . The reaction is so exothermic that ignition is possible . The resulting solution, which is colorless, is often used as a source of Sodium methoxide . As a solid, Sodium methoxide is polymeric, with sheet-like arrays of Na+ centers, each bonded to four oxygen centers .
Temporal Effects in Laboratory Settings
It is known that Sodium methoxide is a dangerously caustic base , which suggests that it could have significant effects over time, particularly if it alters the pH balance within cells.
Dosage Effects in Animal Models
Given its caustic nature , it is likely that higher dosages could have toxic or adverse effects.
Metabolic Pathways
Sodium methoxide is involved in the synthesis of numerous compounds ranging from pharmaceuticals to agrichemicals
Transport and Distribution
Given its caustic nature , it is likely that it could have significant effects on its localization or accumulation.
Subcellular Localization
Given its caustic nature , it is likely that it could have significant effects on its activity or function.
準備方法
Synthetic Routes and Reaction Conditions
Sodium methoxide is typically prepared by treating methanol with sodium metal. The reaction is highly exothermic and can be represented as follows: [ 2 \text{Na} + 2 \text{CH}_3\text{OH} \rightarrow 2 \text{CH}_3\text{ONa} + \text{H}_2 ] The resulting solution is often used as a source of sodium methoxide, but the pure material can be isolated by evaporation followed by heating to remove residual methanol .
Industrial Production Methods
In industrial settings, sodium methoxide can also be produced by reacting sodium hydroxide with methanol in a reactive distillation column. This method is more cost-effective and suitable for continuous production .
化学反応の分析
Types of Reactions
Sodium methoxide undergoes various types of chemical reactions, including:
Dehydrohalogenation: It is used to remove halogens from organic compounds.
Condensation Reactions: It participates in aldol condensations and Claisen condensations.
Nucleophilic Substitution: It acts as a nucleophile in the production of methyl ethers.
Common Reagents and Conditions
Sodium methoxide is commonly used with reagents such as alkyl halides, esters, and carbonyl compounds. The reactions typically occur under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from reactions involving sodium methoxide include methyl ethers, esters, and various condensation products .
類似化合物との比較
Similar Compounds
Potassium methoxide (CH₃OK): Similar to sodium methoxide but uses potassium instead of sodium.
Lithium methoxide (CH₃OLi): Uses lithium and has different solubility and reactivity properties.
Uniqueness
Sodium methoxide is unique due to its strong basicity and nucleophilicity, making it highly effective in various organic synthesis reactions. Its cost-effectiveness and availability also make it a preferred choice in industrial applications .
特性
CAS番号 |
124-41-4 |
|---|---|
分子式 |
CH4NaO |
分子量 |
55.032 g/mol |
IUPAC名 |
sodium;methanolate |
InChI |
InChI=1S/CH4O.Na/c1-2;/h2H,1H3; |
InChIキー |
YWOITFUKFOYODT-UHFFFAOYSA-N |
不純物 |
In 97.5% sodium methylate powder: 0.5% sodium hydroxide; 0.3% sodium formate; 0.4% sodium carbonate; 0.5% free methanol. |
SMILES |
C[O-].[Na+] |
異性体SMILES |
C[O-].[Na+] |
正規SMILES |
CO.[Na] |
Color/Form |
Amorphous, free flowing powder Tetragonal crystals |
密度 |
greater than 1 at 68 °F (USCG, 1999) 1.3 g/cm³ |
melting_point |
No melting point; decomposes at >50 °C |
Key on ui other cas no. |
124-41-4 |
物理的記述 |
Sodium methylate is a white amorphous powder. It reacts with water to form sodium hydroxide, a corrosive material, and methyl alcohol, a flammable liquid. The heat from this reaction may be sufficient to ignite surrounding combustible material or the sodium methylate itself if the water is present in only small amounts. It is used to process edible fats and oils, and to make other chemicals. Liquid; OtherSolid, Liquid WHITE HYGROSCOPIC POWDER. |
ピクトグラム |
Flammable; Corrosive; Irritant |
賞味期限 |
Sensitive to air and moisture Decomposed by wate |
溶解性 |
Soluble in ethanol, methanol Soluble in fats, esters Insoluble in hydrocarbons and most common organic solvents Solubility in water: reaction |
同義語 |
Methanol Sodium Salt; Sodium Methoxide; Feldalat NM; Methoxysodium; SM 24; SM 28; Sodium Methanolate; Sodium Methoxylate; Sodium Methylate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of sodium methoxide in biodiesel production?
A1: Sodium methoxide is widely used as a catalyst in the transesterification of vegetable oils to produce biodiesel. This process involves reacting vegetable oils with methanol in the presence of sodium methoxide, yielding fatty acid methyl esters (biodiesel) and glycerol. [, , , , ]
Q2: How does the performance of sodium methoxide compare to sodium hydroxide in biodiesel production?
A3: While both sodium methoxide and sodium hydroxide are used as catalysts in biodiesel production, studies indicate that sodium methoxide generally results in better outcomes. Specifically, sodium methoxide achieves high conversion in a one-step reaction with optimal yield. Sodium hydroxide, on the other hand, tends to cause more saponification, complicating the purification process and negatively impacting the final biodiesel yield. [, ]
Q3: Are there applications of sodium methoxide in chemical synthesis beyond biodiesel production?
A4: Yes, sodium methoxide finds applications in various chemical syntheses. For instance, it plays a crucial role in producing diethyl carbonate and methyl ethyl carbonate. In this process, sodium methoxide dissolved in methanol acts as a catalyst, facilitating the reaction between methyl carbonate and ethanol to yield the desired mixed ester products. [, ]
Q4: How does sodium methoxide facilitate the synthesis of glycidol from glycerol?
A5: Sodium methoxide acts as an efficient catalyst in the one-pot synthesis of glycidol via transesterification between glycerol and dimethyl carbonate. This method demonstrates excellent glycerol conversion (99%) and a remarkable glycidol yield (75%) under optimized reaction conditions. []
Q5: What happens when sodium methoxide loaded onto clinker is used in biodiesel production?
A6: Research shows that sodium methoxide loaded onto precalcinated limestone (clinker) displays improved resistance to moisture and free fatty acids present in the feedstock, compared to methanol-activated clinker. This enhanced tolerance results in a higher biodiesel yield, showcasing the impact of the support material on catalyst performance. []
Q6: How does the presence of polyethylene glycol (PEG) affect sodium methoxide catalyst activity?
A7: Studies reveal that incorporating polyethylene glycol (PEG) significantly enhances the catalytic activity of partially deactivated sodium methoxide. The optimal ratio of PEG to the catalyst is crucial for maximizing raw material conversion efficiency and product output. Moreover, this PEG-containing catalytic system exhibits promising recyclability, maintaining its catalytic effect over multiple synthesis cycles. []
Q7: How can sodium methoxide be quantified in a reaction mixture?
A8: A novel spectrophotometric method has been developed for the determination of sodium methoxide in methanol solution, even in the presence of sodium hydroxide. This method utilizes the reaction between sodium methoxide and α-santonin to form a pink species, which can be quantified spectrophotometrically at 513 nm. []
Q8: How does sodium methoxide interact with its target molecules in different reactions?
A8: Sodium methoxide, being a strong base and a good nucleophile, interacts with its target molecules through a variety of mechanisms depending on the reaction conditions and the nature of the substrates.
- Nucleophilic Substitution: In biodiesel production, sodium methoxide acts as a nucleophile, attacking the carbonyl carbon of the triglyceride molecule, leading to transesterification. [, , ]
- Deprotonation: In reactions involving acidic protons, sodium methoxide can deprotonate the substrate, generating a nucleophilic species that can participate in further reactions. [, ]
- Ring-opening and Rearrangement: Sodium methoxide can promote ring-opening reactions in heterocyclic compounds like pyrrolidino[3,4-c]pyrrolidines, leading to the formation of rearranged pyrrolidino[3,4-b]pyrrolidines with potentially enhanced biological activity. []
Q9: What are the intermediate species formed during the sodium methoxide-catalyzed isomerization of dimethyl 1-oxo-cis-3a,7a-dihydroindene-3a,7a-dicarboxylates?
A10: The isomerization of dimethyl 1-oxo-cis-3a,7a-dihydroindene-3a,7a-dicarboxylates (A) to dimethyl 3-oxo-1,7-indandicarboxylates (F) catalyzed by sodium methoxide is proposed to proceed through a multistep mechanism. Key intermediates include cyclohexadienide anions (B), dimethyl 1-oxo-cis-3a,7a-dihydroindene-3a,4-dicarboxylates (C), and their corresponding enolates (D). These intermediates undergo a series of cyclization, enolization, and rearrangement steps to ultimately yield the final isomerized products (F). []
Q10: What factors can affect the stability of sodium methoxide?
A11: Sodium methoxide is highly hygroscopic and reacts violently with water. Therefore, its storage and handling require strict anhydrous conditions. [] Exposure to moisture can lead to degradation and a decrease in its effectiveness as a catalyst.
Q11: What are the potential hazards associated with sodium methoxide production and handling?
A12: Sodium methoxide production involves handling hazardous materials like sodium metal or sodium hydroxide, posing risks of fire and chemical burns. [, ] Stringent safety protocols and appropriate personal protective equipment are essential to mitigate these risks.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
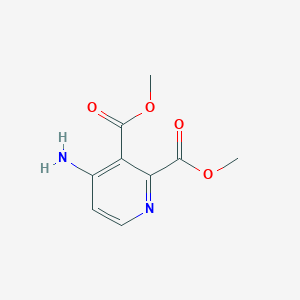

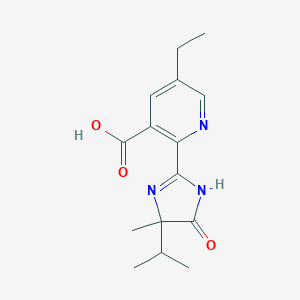
![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)

![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)
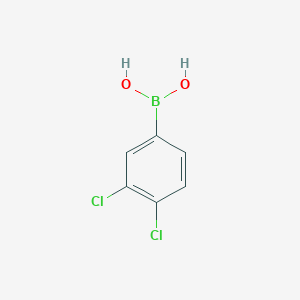
![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)

